NR2B Subunit Selectivity: Conotoxin GV vs. Conantokin-T and Conantokin-R
Conotoxin GV (Conantokin G) demonstrates high selectivity for NR1a,b/NR2B receptor combinations, showing potent inhibition of ion flow in HEK-293 cells expressing this subtype. In contrast, Conantokin-T and Conantokin-R act as non-selective antagonists across all four tested NMDA receptor subunit combinations (NR1a/2A, NR1a/2B, NR1b/2A, NR1b/2B) [1]. This selectivity is further corroborated by IC50 data showing Conantokin G has an IC50 of 0.1 μM for NR2B but >10 μM for NR2A, while Conantokin-T has IC50 values of 3.2 μM and 0.58 μM for NR2A and NR2B, respectively [2].
| Evidence Dimension | NMDA Receptor Subunit Selectivity (IC50) |
|---|---|
| Target Compound Data | NR2B: IC50 = 0.1 μM; NR2A: IC50 > 10 μM |
| Comparator Or Baseline | Conantokin-T: NR2A IC50 = 3.2 μM, NR2B IC50 = 0.58 μM; Conantokin-R: NR2A IC50 = 0.53 μM, NR2B IC50 = 0.35 μM |
| Quantified Difference | Conotoxin GV is >100-fold selective for NR2B over NR2A, whereas Conantokin-T and -R are non-selective. |
| Conditions | HEK-293 cells expressing recombinant NMDA receptor subunits; electrophysiology and radioligand binding assays. |
Why This Matters
High NR2B subunit selectivity is critical for research applications targeting specific NMDA receptor populations implicated in pain, learning, and neurodegeneration, minimizing off-target effects associated with pan-NMDA antagonists.
- [1] Sheng Z, Dai Q, Prorok M, Castellino FJ. Subtype-selective antagonism of N-Methyl-D-Aspartate receptor ion channels by synthetic conantokin peptides. Neuropharmacology. 2007;53(1):145-156. doi: 10.1016/j.neuropharm.2007.04.016. PMID: 17588620. View Source
- [2] PMC2878759, Table 2. NMDA receptor subunit selectivity of conantokins and therapeutic indications. National Center for Biotechnology Information. View Source
